4-(4-Bromophenyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

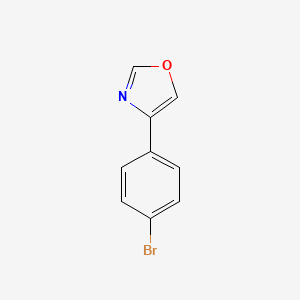

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZBHACCQAUBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624676 | |

| Record name | 4-(4-Bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54289-73-5 | |

| Record name | 4-(4-Bromophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54289-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)oxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a bromophenyl group attached to an oxazole ring, imparts a unique combination of properties that make it a valuable scaffold for the development of novel therapeutic agents and functional materials. The presence of the bromine atom provides a handle for further chemical modification through cross-coupling reactions, while the oxazole core is a known pharmacophore found in numerous biologically active molecules.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is paramount in drug discovery and development, influencing everything from its synthesis and purification to its pharmacokinetic and pharmacodynamic behavior.

Core Molecular Information

The fundamental molecular details of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 54289-73-5 | [1][2][3][4] |

| Molecular Formula | C₉H₆BrNO | [2][3] |

| Molecular Weight | 224.05 g/mol | [3] |

| Purity | Typically ≥98% | [1] |

Molecular Structure:

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the bromophenyl and oxazole rings.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted/Estimated Value | Basis for Estimation |

| Melting Point (°C) | 130 - 150 | Based on melting points of related bromophenyl-substituted heterocycles. For example, 2-(4-bromophenyl)-1,3,4-oxadiazole has a melting point of 142-147°C[5]. |

| Boiling Point (°C) | ~300 - 350 | Predicted based on the boiling point of similar structures like 3-(4-Bromophenyl)-1,2,4-oxadiazole (Predicted: 303.1°C)[6]. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water. | Aryl-substituted oxadiazoles generally exhibit low solubility in water, which is expected to be similar for oxazoles[7]. |

| pKa (acidic) | Not applicable | The molecule does not have a readily ionizable acidic proton. |

| pKa (basic) | ~ -1 to 1 | The oxazole ring is weakly basic. The predicted pKa of the conjugate acid for 3-(4-Bromophenyl)-1,2,4-oxadiazole is -1.22[6]. |

| logP | ~ 2.5 - 3.5 | Estimated based on the predicted XlogP of 2.1 for the related 2-(4-bromophenyl)-1,3,4-oxadiazole[8]. The position of the phenyl ring can influence lipophilicity. |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While the specific spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on the analysis of structurally analogous compounds.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the protons on the oxazole and bromophenyl rings.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Oxazole H-2 | ~8.0 - 8.2 | s | N/A |

| Oxazole H-5 | ~7.6 - 7.8 | s | N/A |

| Bromophenyl H-2', H-6' | ~7.6 - 7.8 | d | ~8.5 |

| Bromophenyl H-3', H-5' | ~7.5 - 7.7 | d | ~8.5 |

Note: Chemical shifts are referenced to TMS (0 ppm) and are typically recorded in CDCl₃ or DMSO-d₆. The exact positions of the signals can be influenced by the solvent and the presence of other functional groups in related derivatives[9][10].

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Oxazole C-2 | ~150 - 155 |

| Oxazole C-4 | ~135 - 140 |

| Oxazole C-5 | ~120 - 125 |

| Bromophenyl C-1' (ipso) | ~128 - 132 |

| Bromophenyl C-2', C-6' | ~127 - 130 |

| Bromophenyl C-3', C-5' | ~131 - 133 |

| Bromophenyl C-4' (ipso-Br) | ~122 - 125 |

Note: The signals for the quaternary carbons (C-4, C-1', and C-4') will typically be of lower intensity.

Expected Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the aromatic rings and the oxazole heterocycle.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=N stretch (oxazole) | 1650 - 1590 | Medium to Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-O-C stretch (oxazole) | 1100 - 1000 | Strong |

| C-Br stretch | 700 - 500 | Medium to Strong |

Expected Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 223 and 225, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Major Fragmentation Pathways: The fragmentation of oxazoles can be complex. Common fragmentation pathways for phenyl-substituted oxazoles involve the loss of CO, HCN, and cleavage of the phenyl ring[9]. For this compound, key fragments would be expected from the loss of CO (m/z 195/197) and subsequent fragmentation.

Experimental Protocols for Physicochemical Property Determination

For drug development and lead optimization, empirical determination of physicochemical properties is crucial. The following section provides detailed, self-validating protocols for key experiments.

Synthesis of this compound

Several synthetic routes to substituted oxazoles are known. A common and effective method is the Robinson-Gabriel synthesis or a related cyclization reaction. A plausible synthesis of this compound involves the reaction of 2-amino-1-(4-bromophenyl)ethan-1-one with a suitable one-carbon synthon, followed by cyclization.

Workflow for the Synthesis and Purification:

Caption: General workflow for the synthesis and characterization of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-1-(4-bromophenyl)ethan-1-one hydrochloride (1 equivalent) and formamide (excess, e.g., 10 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 180-200 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Determination of Octanol-Water Partition Coefficient (logP)

The lipophilicity of a compound, quantified by its logP value, is a critical parameter in drug design. The shake-flask method is the gold standard for its determination.

Workflow for logP Determination:

Caption: Workflow for the experimental determination of logP.

Step-by-Step Protocol:

-

Phase Preparation: Prepare octanol-saturated water and water-saturated n-octanol by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in water-saturated n-octanol at a known concentration.

-

Partitioning: In a centrifuge tube, mix a known volume of the stock solution with a known volume of octanol-saturated water.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) at a constant temperature to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of this compound in both the n-octanol and aqueous phases using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Safety and Handling

Based on available supplier information, this compound should be handled with care. The following hazard statements have been reported:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.[2]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile building block with significant potential in various scientific disciplines. This technical guide has provided a detailed overview of its physicochemical properties, drawing upon both available data and well-established scientific principles to offer predictions where experimental values are lacking. The inclusion of detailed experimental protocols empowers researchers to empirically determine these properties, fostering a deeper understanding of this compound and facilitating its application in their research endeavors. As with any chemical, a thorough understanding of its properties is the first step towards unlocking its full potential.

References

- 1. 54289-73-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. 1pchem.com [1pchem.com]

- 4. 54289-73-5|this compound| Ambeed [ambeed.com]

- 5. 41420-90-0 CAS MSDS (2-(4-bromophenyl)-1,3,4-oxadiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 16013-07-3 CAS MSDS (3-(4-BROMOPHENYL)-1,2,4-OXADIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-(4-Bromophenyl)-1,3,4-oxadiazole | C8H5BrN2O | CID 715120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(4-Bromophenyl)oxazole: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)oxazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its fundamental chemical identity, explore established and modern synthetic routes with detailed experimental insights, and present its physicochemical and spectroscopic properties. Furthermore, this guide will illuminate the current understanding of its applications, particularly in the realm of drug development, supported by relevant biological data. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Compound Identification and Physicochemical Properties

The subject of this guide is the heterocyclic compound this compound.

-

IUPAC Name: 4-(4-bromophenyl)-1,3-oxazole

-

Molecular Formula: C₉H₆BrNO

-

Molecular Weight: 224.05 g/mol

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 224.0540 | 1PlusChem LLC |

| Purity | 98% (typical commercial) | Apollo Scientific[1] |

| Storage Conditions | Sealed in dry, 2-8°C | UB |

Note: Experimental data such as melting point, boiling point, and detailed spectroscopic characteristics are not extensively reported in publicly available literature and would typically be determined empirically upon synthesis.

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of the oxazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile pathways to a wide array of substituted derivatives. For the synthesis of 4-aryl oxazoles like this compound, the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis are two of the most prominent and adaptable methods.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles through the intramolecular cyclodehydration of 2-acylamino-ketones.[3][4] This approach is highly effective for preparing a variety of substituted oxazoles.

Reaction Causality: The choice of a strong dehydrating agent is critical for driving the reaction to completion by facilitating the removal of a water molecule from the cyclic intermediate. The reaction is typically heated to overcome the activation energy for the cyclization and dehydration steps.

Caption: Robinson-Gabriel synthesis workflow for this compound.

-

Synthesis of N-(2-(4-bromophenyl)-2-oxoethyl)formamide:

-

To a solution of 2-amino-1-(4-bromophenyl)ethan-1-one hydrochloride (1 equivalent) in an appropriate solvent such as dichloromethane, add triethylamine (1.1 equivalents) and cool the mixture to 0°C.

-

Slowly add formic acid (1.2 equivalents) or a suitable acylating agent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-acylamino-ketone. Purify by column chromatography or recrystallization.

-

-

Cyclodehydration to this compound:

-

To the purified N-(2-(4-bromophenyl)-2-oxoethyl)formamide, add a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.

-

Heat the mixture, typically between 100-150°C, for several hours.

-

Monitor the formation of the oxazole by TLC.

-

After completion, carefully quench the reaction mixture by pouring it onto ice.

-

Neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.

-

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis provides an alternative and often milder route to oxazoles. A particularly relevant variation is the one-pot synthesis of 4,5-disubstituted oxazoles, which can be adapted for the synthesis of 4-substituted oxazoles.[5][6][7][8][9]

Reaction Causality: This reaction leverages the unique reactivity of tosylmethyl isocyanide (TosMIC) as a three-atom synthon. The use of an ionic liquid as the solvent can enhance reaction rates and facilitate a more environmentally friendly process.[5]

Caption: Adapted Van Leusen synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The oxazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions and its presence in numerous natural products with potent pharmacological activities.[10][11] The introduction of a 4-bromophenyl substituent can further modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Antimicrobial Activity

Derivatives of 4-phenyloxazole have demonstrated significant antimicrobial properties. Specifically, 4-(4-bromophenyl)-2-tert-butyloxazole has been identified as a potent antibacterial agent against various bacterial strains.[10] The bromine atom can enhance lipophilicity, potentially improving cell membrane penetration, and can also participate in halogen bonding, a recognized interaction in drug-receptor binding.

Anti-inflammatory and Analgesic Potential

The 4-aryloxazole scaffold has been explored for its anti-inflammatory and analgesic activities. Some derivatives of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole have shown anti-inflammatory effects comparable to standard drugs like indomethacin.[12] While this is an oxadiazole, the presence of the bromophenyl moiety is noteworthy. The structural similarity suggests that this compound could serve as a valuable building block for the development of novel anti-inflammatory and analgesic agents.

Other Potential Therapeutic Areas

The broader class of oxazole derivatives has been investigated for a wide range of therapeutic applications, including:

-

Anticancer activity

-

Antitubercular effects

-

Antidiabetic properties

-

Antiobesity agents

-

Antioxidant activity

The this compound core can be further functionalized to explore these and other therapeutic avenues.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Oxazole Protons: Two singlets or doublets in the downfield region (typically δ 7.5-8.5 ppm) for the protons at the C2 and C5 positions of the oxazole ring.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm), including a signal for the carbon bearing the bromine atom and the carbon attached to the oxazole ring.

-

Oxazole Carbons: Signals for the C2, C4, and C5 carbons of the oxazole ring, typically in the range of δ 120-160 ppm.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak: A characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of approximately equal intensity) at m/z 223 and 225.

-

Fragmentation: Fragmentation patterns would likely involve cleavage of the oxazole ring and loss of bromine.

Conclusion and Future Perspectives

This compound is a valuable heterocyclic compound with a straightforward, albeit not extensively documented, synthetic pathway. Its structural features, particularly the presence of the oxazole core and the bromophenyl moiety, make it an attractive starting point for the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of antimicrobial and anti-inflammatory agents.

Future research should focus on the development of optimized and scalable synthetic protocols for this compound. Furthermore, a thorough investigation of its biological activity profile through in vitro and in vivo studies is warranted to fully elucidate its therapeutic potential. The exploration of this compound and its derivatives will undoubtedly contribute to the expanding landscape of heterocyclic medicinal chemistry.

References

- 1. 54289-73-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 54289-73-5 | MFCD16658757 | this compound [aaronchem.com]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]

- 10. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iajps.com [iajps.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(4-Bromophenyl)oxazole: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)oxazole, a halogenated heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its core molecular structure and formula, outline a robust and validated synthetic methodology, and explore its potential applications in drug discovery and development, grounded in the broader context of substituted oxazoles' biological activities. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel oxazole-based therapeutic agents.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.[1] This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1][2] The electronic properties of the oxazole ring, coupled with its ability to serve as a bioisosteric replacement for other functional groups, make it a valuable component in the design of novel therapeutics.[1] The introduction of substituents at various positions on the oxazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2] Bromophenyl-substituted heterocycles, in particular, are of significant interest as the bromine atom can act as a heavy atom for X-ray crystallography, a handle for further synthetic transformations (e.g., cross-coupling reactions), and can enhance binding affinity to target proteins.

Molecular Structure and Physicochemical Properties

Molecular Formula and Structure

This compound is a disubstituted aromatic heterocycle. Its structure consists of a central oxazole ring with a 4-bromophenyl group attached at the 4-position of the ring.

Molecular Formula: C₉H₆BrNO[3]

Structure:

References

The Pharmacological Versatility of the Oxazole Scaffold: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural versatility allow for a wide range of interactions with biological macromolecules, making oxazole derivatives a fertile ground for the discovery of novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the known biological activities of oxazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Oxazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide array of cancer cell lines, including multidrug-resistant strains.[3][4] Their mechanisms of action are diverse, targeting various key pathways involved in cancer cell proliferation, survival, and metastasis.[5] Many derivatives have shown potent cytotoxic effects with IC50 values in the nanomolar range.[5]

Key Molecular Targets and Mechanisms of Action

1.1.1. Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell proliferation and survival.[6] Certain oxazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[3][5] They can disrupt the phosphorylation and dimerization of STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes.[6]

1.1.2. Disruption of Microtubule Dynamics: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[3] Oxazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][5] Some compounds bind to the colchicine binding site on tubulin, disrupting the formation of the mitotic spindle.

1.1.3. DNA Damage and Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription.[5] Some oxazole-containing compounds act as topoisomerase inhibitors, leading to DNA strand breaks and the induction of apoptosis in cancer cells.[5]

1.1.4. Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer.[5] Oxazole derivatives have been developed as inhibitors of various protein kinases, including tyrosine kinases, which are involved in cancer cell growth and proliferation.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole ring. For instance, the presence of specific aromatic or heterocyclic moieties at the C2 and C5 positions can significantly influence their potency and selectivity. Structure-activity relationship studies are crucial for the rational design of more effective and less toxic oxazole-based anticancer drugs.[5]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative oxazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2,5-diaryl-1,3,4-oxadiazole (ODZ2) | COX-II | 0.48 | [3] |

| PYZ3 | COX-II | 0.011 | [3] |

| 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | COX-II | 0.48 | [3] |

| PYZ10 | COX-II | 0.0000283 | [7] |

| PYZ11 | COX-II | 0.0002272 | [7] |

| IXZ3 | COX-II | 0.95 | [3] |

| AMK OX-12 | Hep2 | 0.0007 | [8] |

| Compound 60 | PC-3 | 0.22 | [8] |

| Compound 61 | DU145 | 10.7 | [8] |

| Compound 1 | SGC-7901 | 1.61 µg/mL | [8] |

| Compound 2 | SGC-7901 | 2.56 µg/mL | [8] |

| Compound 3 | HepG2 | 7.21 | [8] |

| Compound 4 | HepG2 | 8.54 | [8] |

| Compound 8 | HepG2 | 1.2 | [8] |

| Compound 9 | HepG2 | 0.8 | [8] |

| Compound 28 | MCF-7 | 5.68 µg/mL | [8] |

Antimicrobial Activity: A Broad Spectrum of Action

The rise of multidrug-resistant microbial infections necessitates the development of new antimicrobial agents.[9] Oxazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[9]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of oxazole derivatives are not fully elucidated but are believed to involve the disruption of essential cellular processes in microorganisms. These may include inhibition of cell wall synthesis, interference with nucleic acid and protein synthesis, and disruption of membrane function. The specific mechanism can vary depending on the microbial species and the chemical structure of the oxazole derivative.

Antibacterial and Antifungal Spectrum

Oxazole derivatives have shown activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[4][10] They have also demonstrated fungicidal activity against clinically important fungi like Candida albicans and Aspergillus species.[2][11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected oxazole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| LMM6 | Candida albicans | 8 - 32 | [2] |

| LMM5 | Paracoccidioides spp. | 1 - 32 | [1] |

| LMM11 | Paracoccidioides spp. | 8 | [1] |

| LMM11 | Candida krusei | 32 - 64 | [12] |

| OZE-I | Staphylococcus aureus | 4 - 16 | [10] |

| OZE-II | Staphylococcus aureus | 4 - 16 | [10] |

| OZE-III | Staphylococcus aureus | 8 - 32 | [10] |

| Compounds 4a, 4b, 4c | MRSA | 62 | [4] |

| 1,3,4-oxadiazole-isoxazole hybrids (12a-e) | S. aureus, S. pyogenes, P. aeruginosa, E. coli | 2-4 times stronger than ampicillin | [13] |

| 2-acylamino-1,3,4-oxadiazole (22a) | Staphylococcus aureus | 1.56 | [14] |

| 2-acylamino-1,3,4-oxadiazole (22b, 22c) | Bacillus subtilis | 0.78 | [14] |

| 1,3,4-oxadiazole hybrids of fluoroquinolone (4a-c) | S. aureus, MRSA | 1 - 2, 0.25 - 1 | [14] |

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key contributor to a variety of diseases. Oxazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key pro-inflammatory enzymes.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

Cyclooxygenase (COX) and lipoxygenase (LOX) are two major enzyme families involved in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. Several oxazole and isoxazole derivatives have been identified as inhibitors of COX-2 and 5-LOX, suggesting their potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[15][16]

Quantitative Data: Enzyme Inhibition

The following table shows the half-maximal inhibitory concentration (IC50) values of some oxazole and isoxazole derivatives against COX and LOX enzymes.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Isoxazole derivative C3 | 5-LOX | 8.47 | [15] |

| Isoxazole derivative C5 | 5-LOX | 10.48 | [15] |

| Indole derivative 6 | LOX | 53.61 | [17] |

| Indoleacetic acid (7a) | LOX | 42.98 | [17] |

| Indolebutyric acid (7b) | LOX | 17.82 | [17] |

| 1,3-thiazole-2-amine derivative 38 | 5-LOX | 0.127 | [17] |

| Coumarin derivative 11 | LOX | 65 | [17] |

| 2,5-diaryl-1,3,4-oxadiazole (ODZ2) | COX-II | 0.48 | [3] |

| PYZ3 | COX-II | 0.011 | [3] |

Other Notable Biological Activities

Beyond the major therapeutic areas, oxazole derivatives have shown promise in several other biological domains.

Antiviral Activity

The emergence of new and re-emerging viral diseases highlights the need for novel antiviral therapies. Oxazole derivatives have demonstrated antiviral activity against a range of viruses, including Zika virus (ZIKV), dengue virus, and human cytomegalovirus (HCMV).[18][19][20] For instance, a 1,2,4-oxadiazole derivative, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d), has shown potent antiviral activity against ZIKV.[18] Some derivatives have also shown activity against HIV.

The following table lists the half-maximal effective concentration (EC50) of some oxazole and related derivatives against different viruses.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| BCX4430 | Zika Virus | 3.8 - 11.7 µg/ml | [21] |

| Suramin | Zika Virus | 39.8 | [21] |

| PHA-690509 | Zika Virus | 1.72 | [21] |

| Compound 1 | Human Cytomegalovirus (HCMV) | 5.25 | [22] |

| Compound 23 | Zika Virus | 5.70 | [22] |

| Compound 30 | Zika Virus | 12.4 (EC90) | [22] |

Antidiabetic Activity

While research is more extensive for the structurally related oxadiazoles, some studies suggest that the oxazole scaffold may also be relevant for developing antidiabetic agents. The proposed mechanisms for oxadiazole derivatives, which may translate to oxazoles, include the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.

Experimental Protocols

This section provides standardized, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of oxazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the oxazole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Compound Dilution: Prepare a serial two-fold dilution of the oxazole derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Signaling Pathway Diagram

Caption: Simplified STAT3 Signaling Pathway and potential inhibition points by oxazole derivatives.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The oxazole scaffold is a remarkably versatile platform for the development of new therapeutic agents with a wide range of biological activities. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has yielded numerous promising lead compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their clinical potential. Furthermore, exploring novel biological targets and expanding the application of oxazoles to other disease areas will undoubtedly continue to be a fruitful area of investigation in medicinal chemistry.

References

- 1. Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. auctoresonline.org [auctoresonline.org]

- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. iajps.com [iajps.com]

- 10. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and synthesis of 1,2,4-oxadiazole derivatives as novel inhibitors of Zika, dengue, Japanese encephalitis, and classical swine fever virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural and Synthetic Aspects of Small Ring Oxa- and Aza-Heterocyclic Ring Systems as Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. scienceopen.com [scienceopen.com]

What are the potential therapeutic applications of brominated heterocyclic compounds?

An In-Depth Technical Guide to the Therapeutic Applications of Brominated Heterocyclic Compounds

Executive Summary

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the strategic introduction of halogen atoms, particularly bromine, has emerged as a powerful tool in medicinal chemistry. Bromination can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide offers a comprehensive exploration of the therapeutic landscape of brominated heterocyclic compounds, drawing from a wealth of preclinical and clinical research. We delve into their critical roles in oncology, infectious diseases, and neurology, detailing the mechanisms of action that underpin their therapeutic potential. Furthermore, this document provides field-proven experimental workflows for the synthesis and screening of these potent molecules, offering both theoretical insights and practical methodologies for researchers and drug development professionals.

Introduction: The Strategic Role of Bromine in Heterocyclic Drug Design

Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), are ubiquitous in nature and medicine. Their diverse architectures provide a rich scaffold for interacting with a wide array of biological targets.[1] The process of halogenation, and specifically bromination, is a key strategy in drug discovery to enhance the therapeutic profile of these scaffolds.[2]

The introduction of a bromine atom can:

-

Enhance Lipophilicity: Facilitating passage across biological membranes to reach intracellular targets.

-

Improve Binding Affinity: The bromine atom can act as a key binding point (halogen bonding) or alter the electronic properties of the ring, leading to stronger and more specific interactions with target proteins.[2]

-

Block Metabolic Sites: Introducing bromine at a metabolically labile position can prevent enzymatic degradation, thereby increasing the compound's half-life and bioavailability.[3]

Many potent brominated heterocyclic compounds are derived from marine natural products, particularly from organisms like sponges, seaweeds, and tunicates, which use them as chemical defense agents.[4][5][6] This natural library has provided a wealth of lead compounds for therapeutic development.[4]

Core Therapeutic Applications

The unique properties conferred by the bromine atom have enabled the development of heterocyclic compounds with potent activity across several major disease areas.

Oncology

Brominated heterocycles have demonstrated significant potential in cancer therapy by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[6][7]

Key Compounds and Mechanisms:

-

Brominated Indoles (e.g., 6-Bromoisatin): Isolated from marine gastropods, compounds like 6-bromoisatin have shown potent anticancer activity against colorectal cancer cell lines.[8] The proposed mechanism involves the induction of apoptosis through the activation of caspases 3 and 7 and arrest of the cell cycle in the G2/M phase.[8] This activity is linked to the inhibition of key signaling pathways, such as the extracellular signal-regulated protein kinase (ERK) pathway, which is crucial for cell growth and survival.[8]

-

Vinca Alkaloids: While not all are brominated, this class of indole alkaloids demonstrates the power of the indole scaffold in oncology. They function by interfering with microtubule function, leading to cell cycle arrest and cell death.[7]

-

Indole-3-carbinol (I3C) and its Derivatives: Found in cruciferous vegetables, I3C and its dimer 3,3'-diindolylmethane (DIM) exhibit pleiotropic anticancer effects. They can modulate estrogen metabolism, suppress cancer cell proliferation, and inhibit migration and invasion by affecting the expression of proteins like E-cadherin and matrix metalloproteinases (MMPs).[9]

Signaling Pathway: ERK Inhibition by Brominated Indoles

The diagram below illustrates the proposed mechanism by which brominated indoles like 6-bromoisatin can induce apoptosis in cancer cells by inhibiting the Ras/Raf/MEK/ERK signaling cascade.

Caption: Proposed mechanism of 6-bromoisatin inducing apoptosis via ERK pathway inhibition.

Quantitative Data: Anticancer Activity of Brominated Indoles

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 6-Bromoisatin | HT29 (Colon) | IC₅₀ | ~100 µM | [8] |

| 6-Bromoisatin | Caco-2 (Colon) | IC₅₀ | ~100 µM | [8] |

| Tyrindoleninone | HT29 (Colon) | IC₅₀ | 390 µM | [8] |

| 7-Bromoisatin | U937 (Lymphoma) | IC₅₀ | 83 µM | [8] |

Infectious Diseases

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Brominated heterocycles have emerged as a promising source of compounds with potent antibacterial, antifungal, and antiviral properties.[4]

Key Compounds and Mechanisms:

-

Bromophenanthrenequinones (DBPQs): Compounds like 2,7-dibromophenanthrenequinone (2,7-DBPQ) exhibit significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[10] Their mechanism involves the inhibition of biofilm formation, reduction of key virulence factors, and the generation of reactive oxygen species (ROS).[10] They also show synergistic effects with conventional antibiotics like gentamicin.[10]

-

Brominated Tyrosine Alkaloids: A diverse class of sponge-derived metabolites, these compounds have demonstrated broad-spectrum bioactivity.[11] For instance, (+)-aeroplysinin-1 is active against MRSA, while other derivatives show antiviral activity against HSV-II and HIV-1.[11][12]

-

Bromophenols: Simple brominated phenolic structures have displayed good antibacterial activity against S. aureus and MRSA.[5] 3-bromo-2,6-dihydroxyacetophenone, for example, not only kills bacteria but also inhibits the formation of biofilms, a key pathway for antibiotic resistance.[5]

Quantitative Data: Antimicrobial Activity

| Compound | Pathogen | Activity Metric | Value | Reference |

| 2,7-DBPQ | S. aureus | MIC | 20 µg/mL | [10] |

| 3,6-DBPQ | S. aureus | MIC | 50 µg/mL | [10] |

| (+)-Aeroplysinin-1 | MRSA | MIC | <32 µg/mL | [12] |

| Mololipids | HIV-1 | ED₅₀ | 52.2 µM | [11] |

Neurodegenerative Disorders

Heterocyclic compounds are central to the development of therapies for neurodegenerative diseases like Alzheimer's and Parkinson's.[13][14] They can modulate neurotransmitter systems, reduce oxidative stress, and prevent neuronal damage.[14] While research into specifically brominated heterocycles for neuroprotection is an emerging field, the established neuropharmacology of heterocyclic scaffolds suggests significant potential.

Potential Mechanisms and Targets:

-

Enzyme Inhibition: Heterocyclic structures are known to inhibit enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and glycogen synthase kinase-3 beta (GSK-3β). Bromination could enhance the potency and selectivity of these inhibitors.

-

Modulation of Calcium Homeostasis: Dysregulated intracellular Ca²⁺ is a key factor in the pathophysiology of Alzheimer's and Parkinson's.[15] Heterocyclic compounds can modulate Ca²⁺ channels and signaling, offering a neuroprotective effect.[15]

-

Antioxidant Effects: Many heterocyclic compounds possess antioxidant properties that can mitigate the oxidative stress contributing to neuronal cell death.[13]

Key Experimental Workflows in Drug Discovery

The journey of a brominated heterocyclic compound from concept to clinic involves rigorous synthesis and screening protocols.

Synthesis: Electrophilic Bromination of a Heterocycle

Electrophilic bromination is a fundamental method for introducing bromine onto an electron-rich heterocyclic core.[2] The choice of brominating agent is critical for controlling regioselectivity.

Experimental Protocol: Synthesis of 2,5-dibromothiophene

-

Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve thiophene (1.0 mol) in chloroform (250 mL). Cool the mixture to 0°C in an ice bath.

-

Reaction: Slowly add molecular bromine (2.1 mol) dropwise from the dropping funnel, ensuring the temperature does not exceed 10°C.

-

Quenching: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Slowly add a 2N sodium hydroxide solution to neutralize the excess acid and bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield pure 2,5-dibromothiophene.

In Vitro Bioactivity Screening Workflow

Once synthesized, novel compounds must be screened for therapeutic activity. The following workflow outlines a typical process for assessing the anticancer potential of a new brominated heterocycle.

Caption: Workflow for in vitro anticancer screening using an MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., HT29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the brominated heterocyclic compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[8]

Challenges and Future Perspectives

Despite their immense potential, the development of brominated heterocyclic drugs faces challenges, including potential toxicity and synthetic complexity. Future research will likely focus on:

-

Improving Selectivity: Designing compounds that are highly selective for their intended target to minimize off-target effects and toxicity.

-

Advanced Synthetic Methods: Developing more efficient and sustainable synthetic routes to access complex brominated scaffolds.[2]

-

Targeted Delivery: Utilizing drug delivery systems, such as nanoparticles, to deliver these potent compounds directly to the site of disease, enhancing efficacy and reducing systemic exposure.

Conclusion

Brominated heterocyclic compounds represent a rich and versatile class of molecules with demonstrated therapeutic applications in oncology and infectious diseases and high potential in neurology. Their unique chemical properties, often derived from fascinating marine natural products, provide a powerful platform for the design of next-generation therapeutics. By combining innovative synthetic chemistry with robust biological screening, the full potential of these compounds can be unlocked to address some of the most pressing challenges in modern medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The therapeutic potential and application of marine alkaloids in treating breast cancer [frontiersin.org]

- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]

- 8. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. Therapeutic Potential of Heterocyclic Compounds Targeting Mitochondrial Calcium Homeostasis and Signaling in Alzheimer’s Disease and Parkinson’s Disease [mdpi.com]

A Technical Guide to the Spectral Characteristics of 4-(4-Bromophenyl)oxazole

Abstract

4-(4-Bromophenyl)oxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecular architectures. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during research and development. This guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures of this compound. By synthesizing data from analogous structures and first principles of spectroscopy, this document serves as a predictive reference for professionals engaged in its synthesis and application.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines a five-membered oxazole ring with a para-substituted bromophenyl moiety. This arrangement dictates a unique electronic environment for each atom, giving rise to a distinct and predictable spectral fingerprint. The key to interpreting its spectra lies in understanding the individual contributions of the oxazole heterocycle and the bromophenyl group, as well as their electronic interplay.

The numbering convention used throughout this guide is illustrated below. The bromophenyl group exerts a significant electronic influence, while the oxazole ring possesses characteristic aromatic protons (H2, H5) and carbon atoms with distinct chemical shifts.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for identifying the proton framework of a molecule. For this compound, we expect distinct signals corresponding to the oxazole ring protons and the protons of the bromophenyl substituent.

Predicted Chemical Shifts and Rationale

The ¹H NMR spectrum is predicted to show three main signal regions:

-

Oxazole Protons (H2 and H5): The protons on the oxazole ring are in an electron-deficient environment, causing them to resonate downfield. H2 is adjacent to both nitrogen and oxygen, making it the most deshielded. H5 is adjacent to the oxygen and coupled to H2 (if coupling is resolved).

-

Bromophenyl Protons (H2'/H6' and H3'/H5'): The bromophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets due to the symmetry of the para-substitution. The protons ortho to the bromine atom (H3'/H5') will be slightly upfield compared to the protons ortho to the oxazole ring (H2'/H6'), which is an electron-withdrawing group.

The workflow for predicting and confirming these proton assignments is outlined below.

Caption: Standard workflow for ¹H NMR spectral acquisition and analysis.

Table 1: Predicted ¹H NMR Spectral Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 (Oxazole) | 8.0 - 8.2 | Singlet (s) | N/A | Adjacent to N and O; highly deshielded. |

| H5 (Oxazole) | 7.6 - 7.8 | Singlet (s) | N/A | Adjacent to O and attached to a substituted carbon. |

| H2', H6' (Phenyl) | 7.7 - 7.9 | Doublet (d) | ~8.5 | Ortho to the electron-withdrawing oxazole ring. |

| H3', H5' (Phenyl) | 7.5 - 7.7 | Doublet (d) | ~8.5 | Ortho to the bromine atom. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Record the spectrum at room temperature. A standard pulse program for proton NMR should be used. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase correction and baseline correction to obtain the final spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, we expect to see distinct signals for all nine carbon atoms.

Predicted Chemical Shifts and Rationale

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.

-

Oxazole Carbons: The carbons of the oxazole ring will have characteristic shifts. C2, bonded to two heteroatoms, will be significantly downfield. C4 and C5 will appear in the aromatic region, with C4 being a quaternary carbon.

-

Bromophenyl Carbons: The bromophenyl carbons will show predictable patterns. The carbon bearing the bromine (C4') will have its shift influenced by the heavy atom effect. The ipso-carbon attached to the oxazole ring (C1') will be a quaternary signal. The remaining carbons (C2'/C6' and C3'/C5') will appear as intense signals in the aromatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 150 - 152 | Bonded to N and O; highly deshielded. |

| C4 | 135 - 138 | Quaternary carbon of the oxazole ring, attached to the phenyl group. |

| C5 | 125 - 128 | CH carbon of the oxazole ring. |

| C1' | 128 - 130 | Quaternary (ipso) carbon of the phenyl ring. |

| C2', C6' | 126 - 129 | CH carbons ortho to the oxazole substituent. |

| C3', C5' | 131 - 133 | CH carbons ortho to the bromine, deshielded by halogen. |

| C4' | 122 - 125 | Carbon attached to bromine. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR typically requires a more concentrated sample or a longer acquisition time.

-

Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition: Record a proton-decoupled ¹³C spectrum. This will show each unique carbon as a single line. A standard pulse program with a 90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds is appropriate. A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H spectrum using Fourier transformation and corrections.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of the molecule, providing valuable information about the functional groups present.

Predicted Absorption Bands and Rationale

The IR spectrum of this compound will be dominated by absorptions from the aromatic systems and the C-Br bond.

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

C=C and C=N Stretching: The stretching vibrations of the double bonds within the phenyl and oxazole rings will produce a series of sharp peaks in the 1400-1650 cm⁻¹ region.

-

C-O-C Stretching: The ether-like C-O-C stretch from the oxazole ring is expected in the 1000-1300 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine bond vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| C=N Stretch (Oxazole) | 1600 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O-C Stretch (Oxazole) | 1000 - 1100 | Strong |

| C-H Out-of-Plane Bending | 820 - 850 | Strong (para-subst.) |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Acquisition: Record a background spectrum of the pure KBr pellet or the empty ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Molecular Ion and Fragmentation

-

Molecular Ion (M⁺): The key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for [C₉H₆⁷⁹BrNO]⁺ and one for [C₉H₆⁸¹BrNO]⁺, separated by 2 mass units (M⁺ and M+2). The nominal molecular weight is approximately 224 g/mol .

-

Fragmentation Pathway: Electron ionization (EI) is expected to induce fragmentation of the oxazole ring. Based on studies of phenyl-oxazoles[1], a common pathway involves the loss of carbon monoxide (CO), followed by the loss of HCN. The bromophenyl cation would also be a prominent fragment.

Caption: Predicted key fragmentation pathway for this compound under EI-MS.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment | Notes |

| 223 / 225 | [C₉H₆BrNO]⁺˙ | Molecular ion (M⁺, M+2), 1:1 intensity ratio. |

| 195 / 197 | [C₈H₆BrN]⁺˙ | Loss of CO from the molecular ion. |

| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation, a very stable fragment. |

| 156 / 158 | [C₇H₅Br]⁺˙ | Loss of HCN from the [M-CO] fragment. |

| 76 | [C₆H₄]⁺ | Benzene cation from loss of Br. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Alternatively, direct insertion probe can be used. For soft ionization, Electrospray Ionization (ESI) can be used by dissolving the sample in a suitable solvent like methanol or acetonitrile.

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment patterns for library matching and structural analysis. ESI would be used to confirm the molecular weight with minimal fragmentation.

-

Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.

Conclusion

The comprehensive spectral analysis of this compound can be achieved through a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The key identifying features are the characteristic downfield oxazole protons in ¹H NMR, the distinct isotopic pattern of the bromine atom in the mass spectrum (M⁺ and M+2 peaks), and the specific C=N and C-O stretching vibrations in the IR spectrum. This guide provides a robust predictive framework for researchers to identify, characterize, and verify the purity of this important heterocyclic compound, ensuring confidence and integrity in their scientific endeavors.

References

Navigating the Oxazole Maze: A Technical Guide to the Naturally Occurring Analogues of 4-(4-Bromophenyl)oxazole

For Immediate Release

A Deep Dive into the Structural Diversity and Therapeutic Potential of Nature's Oxazoles for Researchers, Scientists, and Drug Development Professionals.

While a direct natural source for the synthetic compound 4-(4-Bromophenyl)oxazole has not been identified in the surveyed scientific literature, the natural world presents a rich and diverse tapestry of structurally related oxazole-containing compounds. These "naturally occurring analogues" offer invaluable insights into the chemical space that nature explores, providing a fertile ground for inspiration in drug discovery and development. This technical guide delves into the core of this topic, exploring the discovery, isolation, biosynthesis, and biological significance of these fascinating molecules that share key structural motifs with this compound, namely the presence of a halogen, specifically bromine, and an aromatic substituent on the oxazole ring.

The oxazole ring is a five-membered aromatic heterocycle that is a key structural feature in a plethora of natural products, contributing to their unique chemical properties and potent biological activities.[1][2][3] These compounds are predominantly found in marine organisms such as sponges, ascidians, and cyanobacteria, as well as in various microorganisms.[1] The structural diversity of oxazole-containing natural products is vast, encompassing linear and cyclic peptides, macrolides, and polyketides.[1][2][3] Their significant bioactivities include antitumor, antiviral, antifungal, antibacterial, and antimalarial properties, highlighting their potential as therapeutic agents.[1][2][3][4]

The Quest for Analogues: Brominated and Phenyl-Substituted Oxazoles in Nature

The search for naturally occurring analogues of this compound leads us to explore two key structural features: the presence of a bromine atom and a phenyl (or more broadly, an aromatic) group attached to the oxazole core.

Brominated Oxazoles: A Marine Specialty

Marine environments are a particularly rich source of halogenated natural products, including a number of brominated oxazole-containing compounds. These molecules often exhibit potent biological activities. A notable example is the family of bengazoles , isolated from a Jaspis sponge, which feature a unique structure with two oxazole rings.[5] While not containing a bromophenyl group, the prevalence of bromination in marine natural products suggests that the biosynthesis of such a moiety is plausible.

Another class of relevant marine-derived compounds are the leiodolides . Leiodolide A and B, isolated from the deep-water marine sponge Leiodermatium, are macrolides that incorporate a bromine substituent and an oxazole ring within their complex structure.[2]

Phenyl-Substituted Oxazoles from Diverse Natural Sources

While a simple 4-phenyloxazole moiety is not exceedingly common in natural products, aromatic and heteroaromatic substitutions on the oxazole ring are well-documented. For instance, the almazole alkaloids, isolated from a red seaweed, feature a 2,5-disubstituted oxazole with a phenyl-containing side chain.[3][6]

Discovery and Isolation: A Methodical Approach

The discovery of novel oxazole-containing natural products has been driven by a combination of traditional bioassay-guided fractionation and modern "-omics" approaches.[1]

Bioassay-Guided Fractionation

This classical approach involves the systematic separation of crude extracts from natural sources, guided by the biological activity of the resulting fractions.[1]

A Generalized Protocol for Bioassay-Guided Fractionation:

-

Extraction: The source organism (e.g., marine sponge, bacterium) is homogenized and extracted with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Preliminary Bioassay: The crude extracts are tested for a desired biological activity (e.g., cytotoxicity, antimicrobial activity).

-

Fractionation: The active crude extract is subjected to chromatographic separation techniques, such as column chromatography (using silica gel or reversed-phase C18) or high-performance liquid chromatography (HPLC).

-

Iterative Bioassay and Fractionation: Each fraction is tested for biological activity, and the most active fractions are further purified through subsequent rounds of chromatography until a pure, active compound is isolated.

-

Structure Elucidation: The structure of the pure compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Genome Mining and Metabologenomics

Advances in genomics have enabled the identification of biosynthetic gene clusters (BGCs) responsible for the production of natural products.[1] By targeting genes known to be involved in oxazole biosynthesis, researchers can predict the production of oxazole-containing compounds by a particular organism and guide their isolation efforts.[1]

The Blueprint of Life: Biosynthesis of the Oxazole Ring

The formation of the oxazole ring in natural products is a fascinating enzymatic process. The key steps typically involve the cyclodehydration of a serine or threonine residue to form an oxazoline ring, followed by an oxidation step to yield the aromatic oxazole.[1][7][8] This process is often part of a larger non-ribosomal peptide synthetase (NRPS) or a ribosome-mediated pathway involving post-translational modifications.[1][7]

References

- 1. benchchem.com [benchchem.com]

- 2. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxazole - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Synthesis of Oxazole Compounds: From Classical Foundations to Modern Innovations

For researchers, scientists, and professionals in drug development, the oxazole moiety represents a cornerstone of heterocyclic chemistry, embedded in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in diverse biological interactions have driven over a century of synthetic innovation. This in-depth guide provides a technical journey through the historical landscape of oxazole synthesis, from the seminal classical reactions to the sophisticated and efficient methods of the modern era. We will explore the causal mechanisms behind these transformations, present detailed experimental protocols, and offer a comparative analysis to inform strategic synthetic planning.

Part 1: The Classical Pillars of Oxazole Synthesis

The foundational methods for constructing the oxazole ring, developed from the late 19th to the mid-20th century, remain fundamental to the field. While sometimes limited by harsh conditions or substrate scope, their ingenuity laid the groundwork for all subsequent advancements.

The Robinson-Gabriel Synthesis (1909, 1910)

One of the most enduring methods, the Robinson-Gabriel synthesis, involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[1][2][3] This reaction was independently described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[2] The core transformation is driven by a strong dehydrating agent, which facilitates the intramolecular cyclization.

Mechanism and Rationale: The reaction typically proceeds via protonation of the amide carbonyl, followed by intramolecular nucleophilic attack from the enol form of the ketone. Subsequent dehydration of the resulting oxazoline intermediate yields the aromatic oxazole ring.[1][4] The choice of a potent dehydrating agent is critical to drive the equilibrium towards the final product.[5] Historically, reagents like sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) were employed, often leading to low yields.[1][6] The use of polyphosphoric acid (PPA) was later found to significantly improve yields to the 50-60% range.[1][6]

References

Substituted Oxazoles: A Privileged Scaffold in Modern Chemical Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Core - A Nexus of Chemical Versatility and Biological Activity

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2][3] This seemingly simple scaffold is a cornerstone in several fields of advanced chemical research, primarily due to its unique electronic properties, structural rigidity, and capacity for diverse molecular interactions.[1][2][4] The oxazole ring is π-electron excessive, yet the electronegativity of the nitrogen atom renders the C2 position susceptible to nucleophilic attack, while electrophilic substitution preferentially occurs at the electron-rich C5 position.[3] This distinct reactivity, combined with its ability to engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions through its heteroatoms, makes it a "privileged scaffold".[1][4][5] It is frequently found in a vast number of natural products, particularly those isolated from marine organisms, which exhibit an impressive range of biological activities including antifungal, cytotoxic, and antiviral properties.[6][7] This guide provides an in-depth exploration of the primary research areas where substituted oxazoles are making a significant impact, from the frontiers of medicine to the development of advanced materials.

Part 1: Medicinal Chemistry and Drug Discovery

The most extensive area of research for substituted oxazoles is overwhelmingly in medicinal chemistry. The oxazole moiety is a key pharmacophore in numerous clinically approved drugs and developmental candidates, valued for its metabolic stability and ability to serve as a versatile framework for building molecules that can interact with a wide array of biological targets.[1][2][4][8]

Anticancer Agents

Substituted oxazoles represent a promising class of anticancer agents, with derivatives showing efficacy against a range of malignancies, including breast, lung, and colon cancers.[9][10] Their mechanisms of action are diverse and target multiple hallmarks of cancer.

-

Mechanism of Action: Microtubule and Kinase Inhibition: A primary mechanism involves the inhibition of tubulin polymerization, disrupting microtubule dynamics, which is critical for cell division and leading to apoptotic cell death.[11][12] Furthermore, certain oxazole derivatives function as potent protein kinase inhibitors, targeting enzymes that regulate essential cellular processes like proliferation and survival.[12]

-